molecular formula C7H9N3 B7904659 6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine

6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine

Cat. No.: B7904659
M. Wt: 135.17 g/mol
InChI Key: YXHRTQHZGWZCCP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of a base such as triethylamine and are carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce more saturated amines.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity, depending on the biological context. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: Contains a thieno ring fused to the cyclopentane ring.

Uniqueness

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-6-amine is unique due to its specific ring structure and the presence of nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding and other interactions, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-1-5-3-9-4-10-7(5)2-6/h3-4,6H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHRTQHZGWZCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=NC=NC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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